N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
CAS No.: 2034316-12-4
Cat. No.: VC7659634
Molecular Formula: C14H11ClN2O3S
Molecular Weight: 322.76
* For research use only. Not for human or veterinary use.
![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride - 2034316-12-4](/images/structure/VC7659634.png)
Specification
CAS No. | 2034316-12-4 |
---|---|
Molecular Formula | C14H11ClN2O3S |
Molecular Weight | 322.76 |
IUPAC Name | N-(1,3-benzodioxol-5-yl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Standard InChI | InChI=1S/C14H10N2O3S.ClH/c1-2-12-13(19-8-18-12)5-10(1)15-14-16-11(7-20-14)9-3-4-17-6-9;/h1-7H,8H2,(H,15,16);1H |
Standard InChI Key | UNXYLSSQRJPDQE-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=COC=C4.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Components
N-(Benzo[d] dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride features three distinct heterocyclic systems:
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Benzo[d] dioxol-5-yl: A fused benzene ring with two oxygen atoms forming a 1,3-dioxole group, contributing to electron-rich aromaticity .
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Thiazol-2-amine: A five-membered ring containing nitrogen and sulfur atoms, with an amine group at the 2-position .
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Furan-3-yl: A five-membered oxygen-containing heterocycle attached at the 4-position of the thiazole ring .
The hydrochloride salt enhances solubility, a common modification for pharmaceutical applications.
Table 1: Comparative Molecular Properties
Property | This Compound (Inferred) | 2,5-Dimethylfuran Analog |
---|---|---|
Molecular Formula | C₁₄H₁₁ClN₂O₃S | C₁₆H₁₅ClN₂O₃S |
Molecular Weight (g/mol) | 322.8 | 350.8 |
Key Substituents | Furan-3-yl | 2,5-Dimethylfuran-3-yl |
Synthetic Methodologies
Thiazole Core Formation
The thiazole ring is typically synthesized via:
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Hantzsch Thiazole Synthesis: Reaction of α-halo ketones with thioamides, as demonstrated in the preparation of similar thiazole derivatives .
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Cyclization of Thioureas: Employing phosphorus oxychloride or other dehydrating agents to form the thiazole backbone .
Substitution Reactions
Compound Class | Target | Activity (IC₅₀/EC₅₀) | Source |
---|---|---|---|
Benzothiazol-2-amine | IMPDH | 0.4 μM | |
Nitrothiazole-triazole | JNK-1 | 0.4–4.3 μM | |
Benzodioxole-thiazole | T-cell proliferation | 2.1 μM |
Molecular Docking and Structure-Activity Relationships (SAR)
Binding Interactions
Docking studies of analogous compounds reveal:
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Thiazole Ring: Forms hydrogen bonds with catalytic residues (e.g., Lys93 in JNK-1) .
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Benzodioxole Group: Engages in π-π stacking with aromatic amino acids (Phe170 in IMPDH) .
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Furan Substituent: Enhances hydrophobic interactions in enzyme pockets.
SAR Insights
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Nitro Groups: Improve JNK-1 inhibition (e.g., 5-nitrothiazole, IC₅₀ = 0.4 μM) .
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Halogen Substituents: Fluorine at the 4-position increases IMPDH binding affinity by 30% .
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Hydrophobic Moieties: Methyl groups on furan reduce solubility but improve membrane penetration .
Challenges and Future Directions
Synthetic Optimization
Current protocols for related compounds suffer from low yields (40–60%) in thiazole-amine coupling steps . Microwave-assisted synthesis could enhance efficiency, as demonstrated for analogous heterocycles.
Toxicity Profiling
While thiazole derivatives generally exhibit low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells) , the furan group’s potential hepatotoxicity requires evaluation through in vitro assays.
Target Validation
High-content screening and CRISPR-Cas9 knockout studies are needed to confirm specific molecular targets, minimizing off-target effects in therapeutic applications.
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